molecular formula C8H6FN3 B8796333 2-Fluoro-5-(1H-imidazol-4-yl)-pyridine

2-Fluoro-5-(1H-imidazol-4-yl)-pyridine

Cat. No.: B8796333
M. Wt: 163.15 g/mol
InChI Key: DIQVDBYJNJZQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(1H-imidazol-4-yl)-pyridine is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(1H-imidazol-4-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-Fluoro-5-(1H-imidazol-4-yl)-pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1H-imidazol-4-yl)-pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and dipole interactions .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-(1H-imidazol-4-yl)-pyridine is unique due to the presence of both the fluorine atom and the imidazole ring, which confer distinct chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C8H6FN3

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-5-(1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C8H6FN3/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12)

InChI Key

DIQVDBYJNJZQGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CN=CN2)F

Origin of Product

United States

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